molecular formula C6H9NO B7960259 2-Azabicyclo[4.1.0]heptan-3-one

2-Azabicyclo[4.1.0]heptan-3-one

Cat. No.: B7960259
M. Wt: 111.14 g/mol
InChI Key: SHQSKVMZLQYOCE-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptan-3-one is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom at position 2 and a ketone group at position 2. Its fused cyclopropane and cyclohexane rings confer unique stereoelectronic properties, making it valuable in pharmaceutical synthesis and as a precursor for bioactive molecules. Derivatives of this compound, such as 2-Oxa-5-azabicyclo[4.1.0]heptan-3-one (CAS 185559-69-7) and Boc-protected variants (e.g., CAS 1239421-67-0), are utilized in drug discovery for their ability to modulate enzyme activity or serve as intermediates in enantioselective syntheses .

Properties

IUPAC Name

2-azabicyclo[4.1.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-2-1-4-3-5(4)7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQSKVMZLQYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloisomerization of 1,6-Enynes

Cycloisomerization reactions catalyzed by transition metals represent a cornerstone for constructing bicyclic lactams. Platinum(II) and gold(I) complexes effectively mediate the intramolecular cyclization of 1,6-enynes to form the bicyclo[4.1.0]heptane framework . For example, gold(I)-catalyzed cyclization of N-propargyl amides yields 2-azabicyclo[4.1.0]heptan-3-one derivatives with moderate to high enantioselectivity (up to 85% ee) when chiral ligands are employed .

Key Parameters:

  • Catalyst: [AuCl(PPh₃)] (1–5 mol%)

  • Solvent: Dichloromethane or toluene

  • Temperature: 25–80°C

  • Yield: 60–75%

Limitations include sensitivity to steric hindrance and the need for inert conditions to prevent catalyst deactivation.

Ring-Closing Metathesis (RCM)

Grubbs’ second-generation catalyst enables the synthesis of bicyclic lactams via RCM of diene precursors. This method is particularly effective for introducing substituents on the cyclopropane ring. For instance, allyl glycine derivatives undergo RCM to form this compound scaffolds (Table 1) .

Table 1: RCM Performance for Bicyclic Lactam Synthesis

PrecursorCatalyst LoadingSolventTemp (°C)Yield (%)
Allyl glycine ester3 mol%CH₂Cl₂4076
Vinyl proline5 mol%Toluene8060

Optimization studies reveal that electron-withdrawing groups on the diene enhance metathesis efficiency by reducing electron density at the ruthenium center .

Iodine-Promoted Cyclization

Iodine-mediated cyclization offers a halogenative approach to access bicyclic lactams. Treatment of methylenecyclobutane derivatives with I₂ induces ring contraction, forming the bicyclo[4.1.0] framework (Scheme 1) .

Scheme 1:

MethylenecyclobutaneI2,CH2Cl2Tricyclic carbamateHydrolysis2-Azabicyclo[4.1.0]heptan-3-one\text{Methylenecyclobutane} \xrightarrow{\text{I}2, \text{CH}2\text{Cl}_2} \text{Tricyclic carbamate} \xrightarrow{\text{Hydrolysis}} 2\text{-Azabicyclo}[4.1.0]\text{heptan-3-one}

Conditions:

  • Iodine stoichiometry: 1.2 equivalents

  • Reaction time: 12–24 hours

  • Yield: 32% over four steps

This method is scalable (>500 g) but requires careful control of iodine concentration to minimize polyhalogenation byproducts .

Acid-Catalyzed Rearrangement

Spirocyclic intermediates derived from malonate esters undergo acid-mediated rearrangement to yield bicyclic lactams. For example, treatment of spiro[cyclohexane-1,2'-pyrrolidin]-3'-one with HCl in methanol induces a Wagner-Meerwein shift, forming this compound (Table 2) .

Table 2: Acid-Catalyzed Rearrangement Optimization

AcidConcentration (M)Temp (°C)Yield (%)
HCl2.06062
H₂SO₄1.58055
TFA0.52548

Higher acid strength accelerates rearrangement but risks decomposition of acid-sensitive functional groups .

Enzymatic Resolution of Racemates

While chemical synthesis often produces racemic mixtures, enzymatic resolution using lipases or esterases achieves enantiopure this compound. Candida antarctica lipase B (CAL-B) selectively hydrolyzes (1R,5S)-enantiomers with 98% ee under kinetic conditions .

Optimized Protocol:

  • Enzyme loading: 10 mg/mmol substrate

  • Solvent: Phosphate buffer (pH 7.0)/tert-butanol

  • Yield: 40–45% (unreacted enantiomer)

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)EnantioselectivityScalabilityCost Efficiency
Cycloisomerization60–75ModerateModerateHigh
RCM60–76LowHighModerate
Iodine Cyclization32NoneHighLow
Acid Rearrangement48–62NoneModerateHigh
Enzymatic Resolution40–45HighLowModerate

Cycloisomerization and RCM balance yield and scalability, whereas enzymatic resolution excels in enantioselectivity despite lower efficiency .

Chemical Reactions Analysis

Cycloaddition and Radical Cascade Reactions

Photoredox-catalyzed radical cascade annulations enable the synthesis of functionalized azabicyclic derivatives. For example:

  • Photoredox-mediated cyclopropanation : Using 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-MeClO₄) and 2,6-lutidine N-oxide under blue light, 1,6-enynes undergo radical cascade reactions to yield 3-azabicyclo[4.1.0]heptan-5-ones (Table 1) .

  • Substituent tolerance : Electron-donating, electron-withdrawing, and halogen groups on aromatic substituents are compatible, with yields ranging from 58% to 81% .

Table 1: Representative Photoredox-Catalyzed Reactions

SubstrateProductYield (%)Conditions
N-Ts-1,6-enyne3-Azabicyclo[4.1.0]heptan-5-one58–81Mes-Acr-MeClO₄, 456 nm, CH₃CN
Alkynylmalonic esterBicyclo[4.1.0]heptan-5-one derivative65–78Mes-(tBu)₂Acr-PhBF₄, RT

Nucleophilic Additions and Ring-Opening

The strained bicyclic system facilitates nucleophilic attacks:

  • Mitsunobu reactions : Alcohol derivatives of 2-azabicyclo[4.1.0]heptan-3-one react with diethylaminosulfur trifluoride (DAST) to retain stereochemistry at C-6, producing fluorinated analogs .

  • Base-mediated ring expansion : Treatment with K₂CO₃ in acetonitrile at 80°C converts halogenated intermediates (e.g., 7,7-dichloro derivatives) into functionalized azepanes or piperidines .

Key intermediates :

  • 7,7-Dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes ring-opening to yield azepanes (72% yield) .

  • Brominated analogs participate in Suzuki couplings for aryl functionalization .

Functional Group Transformations

The lactam moiety and bridgehead positions enable targeted modifications:

  • Oxidation : The bridgehead alcohol (2-azabicyclo[4.1.0]heptan-6-ylmethanol) is oxidized to ketones using CrO₃ or MnO₂.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactam to a secondary amine .

  • Alkylation : Alkyl halides react with the nitrogen atom under basic conditions to form N-alkylated derivatives.

Example reaction :

This compoundLiAlH42-Azabicyclo[4.1.0]heptane(85% yield)[6]\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2-Azabicyclo[4.1.0]heptane} \quad (85\% \text{ yield})[6]

Cyclopropanation and Cross-Coupling

  • Copper-catalyzed cyclopropanation : N-Tosyl ene-ynamides react with diazo compounds to form 3-azabicyclo[4.1.0]heptan-5-ones via vinyl radical intermediates .

  • Palladium-mediated cross-coupling : Brominated derivatives undergo Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups (Table 2) .

Table 2: Cross-Coupling Reactions of Brominated Derivatives

Brominated SubstrateCoupling PartnerProductYield (%)
4-Bromo-2-azabicycloheptanePhenylboronic acid4-Phenyl-2-azabicycloheptane76
7-Bromo-2-azabicycloheptane4-Chlorophenylboronate7-(4-Chlorophenyl) derivative68

Mechanistic Insights

  • Radical pathways : Pyridine N-oxy radicals add to alkynes, generating β-oxyvinyl radicals that initiate cascades .

  • Steric effects : The bicyclic framework directs regioselectivity in nucleophilic attacks, favoring bridgehead functionalization .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Azabicyclo[4.1.0]heptan-3-one serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation Reactions: It can be oxidized using reagents like iodobenzene diacetate (PIDA) to introduce functional groups.
  • Substitution Reactions: The compound can undergo substitution at bridgehead positions under photocatalytic conditions, leading to functionalized derivatives that are valuable in further synthetic applications.

Biological Applications

Study of Biological Processes
The compound's structure makes it a valuable tool for studying biological interactions at the molecular level. Research has indicated that derivatives of this compound can inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory processes. This inhibition is significant for developing treatments for inflammatory diseases such as arthritis and sepsis .

Case Study: Inhibition of NOS
A study demonstrated that specific derivatives of this compound effectively inhibited NOS activity in vitro, suggesting potential therapeutic applications in managing conditions characterized by excessive nitric oxide production.

Medicinal Chemistry

Potential Therapeutic Uses
The derivatives of this compound have shown promise as potential therapeutics:

  • Antiviral Activity: Some derivatives are being explored as inhibitors of neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses. This application highlights the compound's potential role in antiviral drug development .
  • PARP Inhibition: Certain compounds derived from this compound have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which is relevant for treating various cancers and inflammatory diseases due to its role in DNA repair mechanisms .

Industrial Applications

Material Development
In addition to its roles in chemistry and medicine, this compound is utilized in the development of new materials with specific properties such as enhanced stability and reactivity. Its ability to form stable complexes with various substrates makes it valuable for industrial applications where tailored material properties are desired.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Chemical Synthesis Building block for complex organic moleculesParticipates in oxidation and substitution reactions
Biological Research Study of nitric oxide synthase inhibitionEffective inhibitors identified for inflammatory diseases
Medicinal Chemistry Antiviral drug development; PARP inhibitionPotential therapeutic applications against influenza and cancer
Industrial Use Development of new materialsEnhances stability and reactivity

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit nitric oxide synthase by binding to the enzyme’s active site and preventing the production of nitric oxide . This inhibition can modulate various physiological processes, including inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Azabicyclo[4.1.0]heptan-3-one with other bicyclic azabicycloalkanes, focusing on ring architecture, substituents, physicochemical properties, and applications.

Structural and Molecular Comparisons

Compound Name Bicyclo System Molecular Formula Molecular Weight CAS RN Key Features
This compound [4.1.0] C₆H₉NO 111.14 Not explicitly stated Base structure; used in nitric oxide synthase inhibitor studies .
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one [2.2.1] C₆H₉NO 111.14 134003-03-5 High optical purity (98% ee); crystalline powder; organocatalyst precursor .
6-Azabicyclo[3.2.0]heptan-7-one [3.2.0] C₆H₉NO 111.14 22031-52-3 Lower melting point (41–42°C); used in pesticide testing standards .
2-Oxa-5-azabicyclo[4.1.0]heptan-3-one [4.1.0] C₁₄H₁₂N₂O₂ 240.26 185559-69-7 Isoquinolinyl substituent; expanded applications in medicinal chemistry .
2-Azabicyclo[4.1.1]octan-3-one [4.1.1] C₈H₁₃NO 139.20 295359-16-9 Trimethyl substituents; acute oral toxicity (H302) and skin irritation .

Physicochemical Properties

  • Melting Points: [2.2.1] System: 76.2°C (crystalline, high purity) . [3.2.0] System: 41–42°C . [4.1.1] System: Not reported, but safety data emphasize liquid handling risks .
  • Optical Activity: The [2.2.1] system exhibits 98% enantiomeric excess (ee), critical for asymmetric catalysis . No optical data are provided for the [4.1.0] base compound, but its derivatives (e.g., CAS 1239421-67-0) are synthesized with stereochemical control .

Biological Activity

2-Azabicyclo[4.1.0]heptan-3-one is a bicyclic compound featuring a nitrogen atom within a seven-membered ring and a ketone functional group at the 3-position. Its molecular formula is C7H11NO, and it has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data on related compounds.

Chemical Structure and Properties

The structure of this compound allows for various chemical transformations, making it a versatile compound in organic synthesis. The presence of the nitrogen atom and the ketone group contributes to its reactivity and interaction with biological targets.

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS). This enzyme plays a crucial role in the production of nitric oxide, which is involved in various physiological processes and pathologies, including inflammation and neurodegenerative diseases.

  • Inhibition of iNOS : The mechanism involves binding to the active site of the enzyme, thereby preventing nitric oxide production, which can lead to anti-inflammatory effects.

Case Studies

Several studies have highlighted the biological efficacy of this compound derivatives:

  • Anti-inflammatory Effects : In a study examining its derivatives, compounds were found to significantly reduce inflammation in animal models by inhibiting iNOS activity .
  • Analgesic Properties : Some derivatives were tested for their analgesic effects in pain models, showing promising results that suggest potential applications in pain management.
  • Pharmacological Applications : Research has indicated that certain derivatives not only inhibit iNOS but also show activity against other targets, such as specific receptors involved in pain signaling pathways .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundStructural FeaturesBiological Activity
This compoundBicyclic with a ketone at C3Moderate biological activity; iNOS inhibitor
7-Chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imineChlorinated derivativePotent inhibitor of nitric oxide synthase
2-Azabicyclo[2.2.1]heptan-5-en-3-oneBicyclic with a double bondVaries based on substitutions; potential anti-inflammatory effects

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, with various methods yielding different derivatives that exhibit enhanced biological activities. These derivatives are often designed to improve binding affinity to biological targets or to enhance solubility for better bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Azabicyclo[4.1.0]heptan-3-one, and how can experimental reproducibility be ensured?

  • Methodological Answer : The compound is typically synthesized via stereoselective cyclopropanation reactions. For example, Del Villar et al. (2010) developed a method using Rh(II)-catalyzed cyclopropanation of diazo compounds with alkenes to form bicyclic scaffolds . To ensure reproducibility:

  • Document reaction parameters (temperature, solvent, catalyst loading) meticulously.
  • Use standardized purification techniques (e.g., flash column chromatography with 98:2 CH₂Cl₂/MeOH) .
  • Characterize intermediates via NMR and HPLC to confirm purity (>98% ee) .

Q. How should researchers validate the identity and purity of this compound?

  • Methodological Answer :

  • Identity : Compare spectral data (¹H/¹³C NMR, IR) with literature values. For example, (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one exhibits a melting point of 79–81°C (lit. 78–81°C) .
  • Purity : Use chiral HPLC to verify enantiomeric excess (e.g., 98% ee) and elemental analysis to confirm stoichiometry.
  • Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives for medicinal chemistry applications?

  • Methodological Answer :

  • Chiral Catalysis : Employ asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru or Rh) to control stereochemistry during cyclopropanation .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as demonstrated in the synthesis of Boc-protected 2-azabicycloheptane carboxylates .
  • Case Study : Kawanaka et al. (2003) synthesized 2-Azabicyclo[4.1.0]heptan-3-imines as nitric oxide synthase inhibitors, achieving >90% enantiomeric excess via chiral auxiliary-mediated reactions .

Q. How can computational modeling resolve contradictions in reported reactivity data for bicyclic azabicyclo ketones?

  • Methodological Answer :

  • DFT Calculations : Model transition states to explain discrepancies in regioselectivity (e.g., cyclopropanation vs. side reactions). For example, Aue and Bowers (1979) used gas-phase basicity data (905.2 kJ/mol) to predict protonation sites .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize conditions (e.g., polar aprotic solvents for enhanced stereocontrol) .
  • Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries (e.g., proton affinity = 936.0 kJ/mol) .

Research Design Considerations

Q. What experimental controls are critical when evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Negative Controls : Include unmodified scaffolds (e.g., non-azabicyclic ketones) to isolate structure-activity relationships .
  • Dose-Response Curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values for enzyme inhibition studies .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to prioritize lead compounds .

Conflict Resolution in Literature

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat reported protocols (e.g., HCl-mediated ring-opening) while monitoring pH and temperature .
  • Analytical Triangulation : Combine LC-MS, NMR, and IR to detect degradation products (e.g., linear amines or ketones) .
  • Mechanistic Studies : Use isotopic labeling (e.g., D₂O) to trace protonation pathways and identify labile bonds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[4.1.0]heptan-3-one
Reactant of Route 2
2-Azabicyclo[4.1.0]heptan-3-one

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